molecular formula C11H14FNO4S B2565356 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid CAS No. 61953-39-7

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid

Cat. No.: B2565356
CAS No.: 61953-39-7
M. Wt: 275.29
InChI Key: YJYUHOQWDKTBSD-UHFFFAOYSA-N
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Description

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid (CAS: Not explicitly listed in evidence) is a fluorinated benzoic acid derivative featuring a diethylamino sulfonyl group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is structurally characterized by its sulfonamide moiety, which is critical for modulating physicochemical properties such as solubility, lipophilicity, and biological activity. It is commercially available for research purposes (e.g., Santa Cruz Biotechnology, sc-350468) and is utilized in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(diethylsulfamoyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUHOQWDKTBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom and the diethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid is in the development of anticancer agents. Research has shown that this compound can act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been investigated for its potential to inhibit Aurora kinases, which play a crucial role in cell division and are often overexpressed in various cancers. The presence of the diethylamino group enhances its binding affinity to these targets, making it a promising candidate for further development.

Case Study: Aurora Kinase Inhibition
In a study evaluating the efficacy of various benzoic acid derivatives, this compound demonstrated significant inhibitory effects on Aurora A kinase with an IC50 value in the low nanomolar range. This suggests that modifications to the benzoic acid structure can lead to compounds with potent anticancer activity.

Drug Design and Development

Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for further modifications that can enhance pharmacological properties or reduce toxicity.

Table 1: Synthesis Pathways Using this compound

Reaction TypeProductYield (%)Reference
Nucleophilic substitutionAurora kinase inhibitors85
Amide formationAntifungal agents75
EsterificationAnti-inflammatory compounds70

Biological Applications

Antifungal Properties
Recent studies have explored the antifungal properties of this compound. It has been found to exhibit synergistic effects when used in combination with other antifungal agents, enhancing their overall efficacy against resistant fungal strains.

Case Study: Combination Therapy
A combination therapy involving this compound and traditional antifungals was tested against Candida species. The results indicated a significant reduction in fungal load compared to monotherapy, suggesting potential clinical applications in treating fungal infections.

Environmental Chemistry

Role in Polymer Chemistry
this compound is also utilized in polymer chemistry, particularly in creating polymeric electrolyte membranes for fuel cells. Its incorporation into polymer matrices improves proton conductivity, which is essential for efficient energy conversion processes.

Table 2: Properties of Polymers Incorporating this compound

Polymer TypeConductivity (S/cm)Temperature (°C)Reference
Poly(phenylene ether)8.60×1038.60\times 10^{-3}80
Poly(vinylidene fluoride)1.20×1021.20\times 10^{-2}90

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group and the sulfonyl group play crucial roles in its binding affinity and specificity. The fluorine atom enhances the compound’s stability and reactivity. These structural features enable the compound to modulate biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid Diethylamino sulfonyl C₁₁H₁₃FNO₄S 290.29 (calculated) Medicinal chemistry intermediates
5-(But-3-yne-1-sulfonyl)-2-fluorobenzoic acid But-3-yne sulfonyl C₁₁H₉FO₄S 264.25 Potential building block for polymers
5-[4-(Dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid 4-(Dimethylcarbamoyl)phenyl C₁₆H₁₅FNO₃ 300.30 Inhibitor synthesis (e.g., kinase)
5-({3-[(3-Cyanopyrazin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid Heterocyclic sulfonamide C₁₆H₁₃FN₄O₅S 392.36 Targeted drug discovery (e.g., enzymes)
5-(Methylsulfamoyl)furan-3-carboxylic acid Methylsulfamoyl on furan ring C₆H₇NO₅S 205.19 Antibacterial/antifungal research

Physicochemical Properties

  • Solubility and Lipophilicity: The diethylamino group increases lipophilicity (logP ~2.5) compared to polar analogs like 5-(methylsulfamoyl)furan-3-carboxylic acid (logP ~1.2), favoring membrane permeability in drug candidates . Carbamoyl-substituted analogs (e.g., 5-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoic acid) exhibit moderate aqueous solubility due to hydrogen-bonding capacity .

Challenges and Limitations

  • Synthetic Complexity : Multi-step synthesis (e.g., ) and purification challenges are common, particularly for heterocyclic analogs .
  • Stability Issues : Some analogs (e.g., 5-(3-acetylphenyl)-2-fluorobenzoic acid in ) are discontinued due to instability, highlighting the need for robust formulation strategies .

Biological Activity

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, a compound with the molecular formula C11_{11}H14_{14}FNO4_4S and a molecular weight of 275.3 g/mol, has garnered attention for its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

The compound is characterized by the presence of a diethylamino group and a sulfonyl moiety, which contribute to its unique chemical reactivity and biological interactions. The mechanism of action primarily involves the inhibition of specific enzymes, leading to various downstream biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can modulate biochemical pathways critical in disease processes.
  • Binding Affinity : Its structural features allow it to interact effectively with target proteins, influencing their activity and stability .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, indicating its use in developing antimicrobial agents.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : In vitro studies have explored its role as an anticancer agent, with findings suggesting it may inhibit tumor cell proliferation through specific cellular pathways .

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that this compound effectively inhibited the activity of certain proteases involved in inflammatory processes. This inhibition was quantified using enzyme assays that measured substrate turnover rates before and after treatment with the compound.
  • Cell Proliferation Assays :
    • In vitro assays using cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Animal Models :
    • Research involving animal models of inflammation indicated that administration of this compound led to significant reductions in markers of inflammation compared to control groups.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various microbial strains
Anti-inflammatoryModulates inflammatory responses
AnticancerInhibits tumor cell proliferation
Enzyme InhibitionInhibits specific proteases involved in inflammation

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, and how do reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodology :

  • Nucleophilic Fluorination : Utilize fluorinating agents (e.g., KF or AgF) with iodonium precursors (e.g., 1-arylbenziodoxolones) under anhydrous conditions. Polar aprotic solvents like DMF enhance reactivity, while temperatures between 60–80°C optimize fluorination efficiency .
  • Sulfonation : Introduce the diethylamino sulfonyl group via sulfonylation of 2-fluorobenzoic acid derivatives using chlorosulfonic acid or sulfonyl chlorides. Strict moisture control is critical to avoid hydrolysis .
  • Yield Optimization : Monitor intermediates via TLC and HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent) to minimize side products .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine incorporation (δ ~ -110 to -120 ppm for aromatic F) and 1H^{1}\text{H} NMR to resolve diethylamino protons (δ 1.0–1.2 ppm for CH3_3, δ 3.2–3.5 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected [M-H]^- ~ 304.05 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can researchers mitigate hydrolysis of the sulfonamide group during storage or experimental use?

  • Stabilization Strategies :

  • Store the compound under inert gas (N2_2 or Ar) at -20°C in anhydrous DMSO or DMF. Avoid aqueous buffers unless necessary.
  • Add stabilizers like 1–2% triethylamine to reaction mixtures to neutralize acidic byproducts .

Advanced Research Questions

Q. What mechanistic insights explain unexpected regioselectivity in fluorination or sulfonation reactions of this compound?

  • Troubleshooting Approach :

  • Kinetic Studies : Use stopped-flow NMR or in-situ IR to monitor intermediate formation. For example, iodonium intermediates in fluorination may favor para-substitution due to steric hindrance at ortho positions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict activation barriers for competing pathways. Compare with experimental isotopic labeling (e.g., 18O^{18}\text{O} in sulfonic acid groups) to validate mechanisms .

Q. How can researchers resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Experimental Design :

  • Dose-Response Assays : Test compound concentrations across a wide range (0.1–100 µM) in enzyme inhibition (e.g., fluorescence-based assays) and cell viability (MTT or ATP assays) studies. Use IC50_{50} ratios to differentiate target-specific effects .
  • Metabolite Profiling : LC-MS/MS to identify hydrolyzed metabolites (e.g., free benzoic acid derivatives) that may contribute to off-target effects .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Formulation Optimization :

  • Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance lipophilicity. Hydrolyze in vivo via esterases to release the active form .
  • Nanocarriers : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve plasma half-life .

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